

Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



Vapendavir-d5 is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This document provides a comprehensive overview of its chemical structure, properties, and the mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.

Chemical Properties and Structure

Vapendavir-d5 is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Vapendavir using mass spectrometry and liquid chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]

Physicochemical Properties

The key physicochemical properties of **Vapendavir-d5** are summarized in the table below.

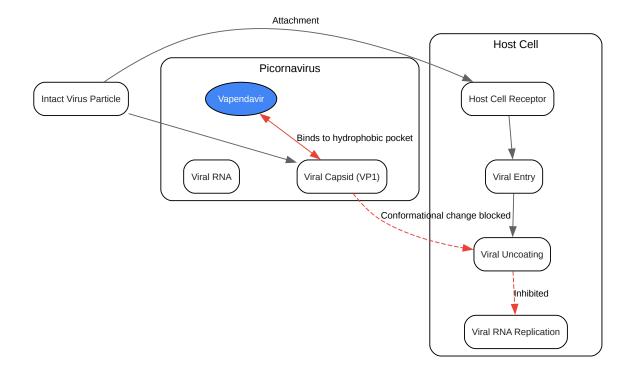


Property	Value	Source(s)
IUPAC Name	3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole	[1]
Synonyms	BTA 798-d5; 3-Ethoxy-6-[2-[1- (6-methyl-3-pyridazinyl)-4- piperidinyl]ethoxy]-1,2- benzisoxazole-d5	[1][2]
Molecular Formula	C21H21D5N4O3	[1][2][3]
Molecular Weight	387.49 g/mol	[1][2][3]
CAS Number	2738376-73-1	[2][4]
Purity	≥99% deuterated forms (d1-d5)	[2][3]
Formulation	A solid	[2][3]
Solubility	Soluble in DMSO and Methanol	[2]
SMILES	CC1=CC=C(N=N1)N(CC2)CC C2CCOC3=CC=C(C(OC([2H]) ([2H])C([2H])([2H]) [2H])=NO4)C4=C3	[2]
InChI	InChI=1S/C21H26N4O3/c1-3- 26-21-18-6-5-17(14-19(18)28- 24-21)27-13-10-16-8-11- 25(12-9-16)20-7-4-15(2)22-23- 20/h4-7,14,16H,3,8-13H2,1- 2H3/i1D3,3D2	[2]
InChlKey	DKSVBVKHUICELN- WNWXXORZSA-N	[2]

Antiviral Activity and Mechanism of Action



Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other "WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]



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Mechanism of Action of Vapendavir.

Quantitative Antiviral Activity Data

The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.



Virus	Strain(s)	Assay	EC ₅₀	Source(s)
Enterovirus 71 (EV71)	Various clinical isolates	-	0.5-1.4 μΜ	[4][8]
Enterovirus 71 (EV71)	Panel of 21 isolates	-	Average of 0.7 μΜ	[2]
Human Rhinovirus 2 (HRV2)	Laboratory strain	Cytopathic Effect (CPE) Assay	1 ng/ml	[2]
Human Rhinovirus 14 (HRV14)	Laboratory strain	Cytopathic Effect (CPE) Assay	5 ng/ml	[2]
Human Rhinovirus (HRV)	Panel of 39 clinical isolates	Cytopathic Effect (CPE) Assay	Median of 7.3 ng/ml	[2]

Experimental Protocols In Vitro Antiviral Activity Assay (CPE Reduction)

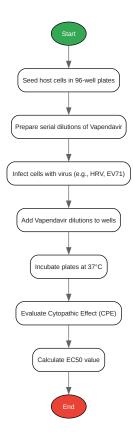
This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to determine the EC₅₀ of Vapendavir.

Methodology:

- Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate until a confluent monolayer is formed.
- Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.
- Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus (e.g., HRV, EV71).
- Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.



- Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).
- CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).
- Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration at which the compound inhibits 50% of the viral CPE, is determined using regression analysis.



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Workflow for a CPE Reduction Antiviral Assay.

In Vitro Resistance Selection

This protocol describes a general method for selecting for antiviral resistance in vitro.



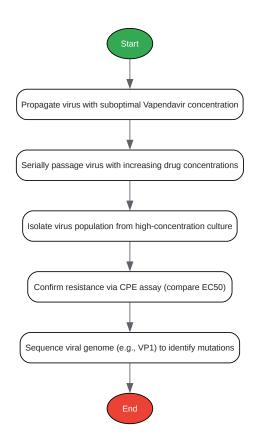




Methodology:

- Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal concentration of Vapendavir (e.g., close to the EC₅₀).
- Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells
 with increasing concentrations of Vapendavir. This process is repeated for multiple
 passages.
- Isolation of Resistant Virus: After several passages, virus populations that can replicate in the presence of high concentrations of Vapendavir are isolated.
- Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing a CPE reduction assay and comparing its EC₅₀ value to that of the wild-type virus.
- Genotypic Characterization: The viral genome of the resistant isolates is sequenced, particularly the gene encoding the target protein (VP1 in this case), to identify mutations responsible for the resistance phenotype.[5][6]





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Workflow for In Vitro Antiviral Resistance Selection.

Clinical Development

Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections, particularly in high-risk patient populations such as those with asthma or chronic obstructive pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting antiviral for rhinovirus infections.[9][10]

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- To cite this document: BenchChem. [Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820113#vapendavir-d5-chemical-structure-and-properties]

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